molecular formula C21H21N3O3S B11235196 6-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,5-dimethylphenyl]pyridazin-3(2H)-one

6-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,5-dimethylphenyl]pyridazin-3(2H)-one

Cat. No.: B11235196
M. Wt: 395.5 g/mol
InChI Key: VBCBTLRTMQZCSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,5-dimethylphenyl]pyridazin-3(2H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridazinone core, which is known for its biological activity, and a dihydroisoquinoline moiety, which can interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,5-dimethylphenyl]pyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dihydroisoquinoline moiety: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Sulfonylation: The dihydroisoquinoline intermediate is then sulfonylated using a sulfonyl chloride reagent under basic conditions.

    Coupling with the pyridazinone core: The sulfonylated dihydroisoquinoline is coupled with a pyridazinone derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the pyridazinone core, converting it to a dihydropyridazinone.

    Substitution: The sulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various sulfonamide, sulfonate, and sulfone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be used to study enzyme inhibition, receptor binding, and other biochemical interactions. Its dihydroisoquinoline moiety is known to interact with various biological targets, making it a valuable tool for drug discovery.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its ability to interact with specific biological targets can be harnessed to develop new drugs for the treatment of diseases such as cancer, cardiovascular disorders, and neurological conditions.

Industry

In the industrial sector, the compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 6-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,5-dimethylphenyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets such as enzymes and receptors. The dihydroisoquinoline moiety can bind to active sites of enzymes, inhibiting their activity. The pyridazinone core can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation, modulation of signal transduction pathways, and alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,5-dimethylphenyl]pyridazin-3(2H)-one is unique due to its combination of a pyridazinone core and a dihydroisoquinoline moiety. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C21H21N3O3S

Molecular Weight

395.5 g/mol

IUPAC Name

3-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4,5-dimethylphenyl]-1H-pyridazin-6-one

InChI

InChI=1S/C21H21N3O3S/c1-14-11-18(19-7-8-21(25)23-22-19)12-20(15(14)2)28(26,27)24-10-9-16-5-3-4-6-17(16)13-24/h3-8,11-12H,9-10,13H2,1-2H3,(H,23,25)

InChI Key

VBCBTLRTMQZCSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)N2CCC3=CC=CC=C3C2)C4=NNC(=O)C=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.